molecular formula C11H8BrFN2O2 B1419935 methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1350465-88-1

methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1419935
CAS No.: 1350465-88-1
M. Wt: 299.1 g/mol
InChI Key: FBFOZOSFWIINBH-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromo group at the 4th position, a fluorophenyl group at the 3rd position, and a carboxylate ester group at the 5th position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, the bromo and fluoro substituents are halogens, and the methyl ester group is a common functional group in organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the reactive sites at the bromo, fluoro, and ester groups. These sites could undergo various reactions such as nucleophilic substitution or elimination .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the halogen groups and the ester group could affect its polarity, solubility, and reactivity .

Scientific Research Applications

1. Synthesis and Antitumor Activity

  • A study by Huang et al. (2017) synthesized novel compounds, including a variant of the pyrazole-5-carboxylate, and tested their antitumor activity. Notably, some compounds showed selective cytotoxicity against tumor cell lines without harming normal liver cells.

2. Drug Discovery and Synthesis

  • Research by Thangarasu et al. (2019) involved the synthesis of novel pyrazole derivatives and evaluated their potential as drugs for antioxidant, anti-breast cancer, and anti-inflammatory purposes. This study underscores the significance of pyrazole derivatives in drug discovery.

3. Structural and Spectral Studies

  • A 2016 study by Viveka et al. focused on the structural and spectral analysis of a biologically important pyrazole-4-carboxylic acid derivative, highlighting the importance of such compounds in understanding molecular structures.

4. Synthesis and Structural Characterization

  • The work of Kariuki et al. (2021) involved synthesizing and structurally characterizing pyrazole derivatives, demonstrating the diverse structural possibilities of this chemical class.

5. Synthesis and Antibacterial Activity

  • Pundeer et al. (2013) explored the synthesis of pyrazole derivatives and evaluated their antibacterial and antifungal activities. This research suggests potential applications in developing new antimicrobial agents (Pundeer et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, it would interact with biological targets in the body .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O2/c1-17-11(16)10-8(12)9(14-15-10)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFOZOSFWIINBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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